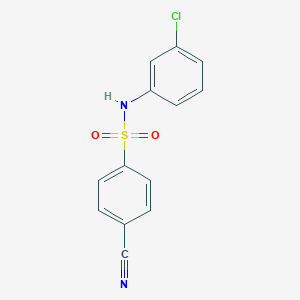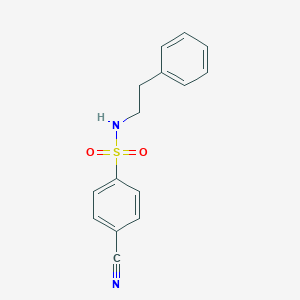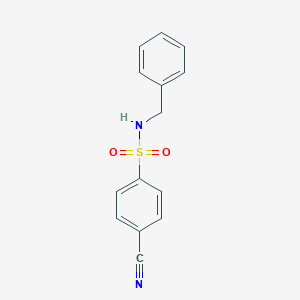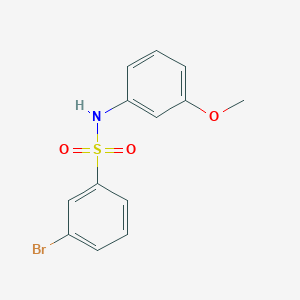
1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole, also known as MMBP, is a chemical compound that has been widely studied for its potential applications in various fields of research. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Applications De Recherche Scientifique
1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole has been studied extensively for its potential applications in various fields of research, such as cancer therapy, inflammation, and neurological disorders. In cancer therapy, 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In inflammation, 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a key regulator of inflammation. In neurological disorders, 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Mécanisme D'action
The mechanism of action of 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various biological processes. For example, 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole has also been shown to inhibit the activation of NF-κB, a key regulator of inflammation, by blocking the phosphorylation and degradation of IκBα.
Biochemical and Physiological Effects:
1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole has a range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB. At higher concentrations, 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole has been shown to induce apoptosis and block cell cycle progression in cancer cells. 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole has several advantages for lab experiments, including its high potency, specificity, and low toxicity. However, there are also some limitations to using 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole in lab experiments, such as its limited solubility in water and some organic solvents, which can make it difficult to work with. Additionally, 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole can be sensitive to light and air, which can affect its stability over time.
Orientations Futures
There are several future directions for research on 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields of research. For example, 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole could be studied for its potential applications in cardiovascular disease, diabetes, and autoimmune disorders. Additionally, new derivatives of 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole could be synthesized and tested for their biological activity and potential therapeutic applications.
Conclusion:
In conclusion, 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole is a promising compound that has been widely studied for its potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole could lead to the development of new therapies for a range of diseases and disorders.
Méthodes De Synthèse
1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole can be synthesized using a multi-step process, starting from commercially available starting materials. The first step involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with hydrazine hydrate to form the corresponding sulfonyl hydrazide. This is followed by the reaction of the sulfonyl hydrazide with 1,3-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, to form the pyrazole ring. The final step involves the removal of the sulfonyl group using a strong base, such as sodium hydroxide, to yield the final product, 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole.
Propriétés
Nom du produit |
1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole |
|---|---|
Formule moléculaire |
C11H12N2O3S |
Poids moléculaire |
252.29 g/mol |
Nom IUPAC |
1-(4-methoxy-3-methylphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C11H12N2O3S/c1-9-8-10(4-5-11(9)16-2)17(14,15)13-7-3-6-12-13/h3-8H,1-2H3 |
Clé InChI |
NAJGLWXGMVNIMI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)OC |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



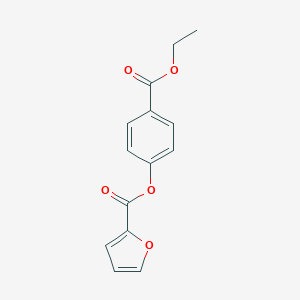
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B267678.png)
![4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B267681.png)
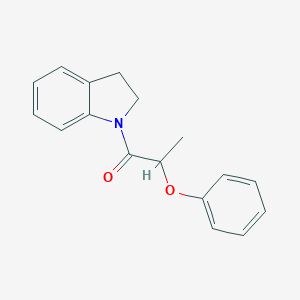
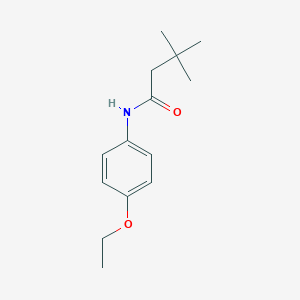
![N-[4-(aminosulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B267689.png)
![N-[4-[[(4-tert-butylphenyl)-oxomethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B267690.png)
![2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B267693.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B267696.png)
